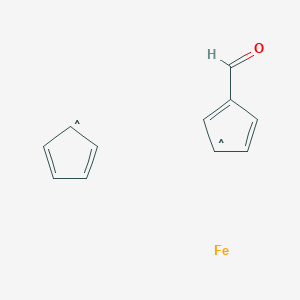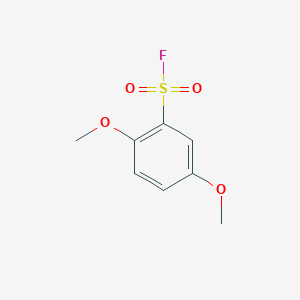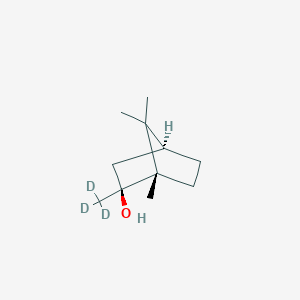
Ferrocenaldehyd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ferrocenecarboxaldehyde can be synthesized through several methods. One common approach involves the formylation of ferrocene using Vilsmeier-Haack reaction conditions. In this method, ferrocene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield ferrocenecarboxaldehyde .
Another method involves the oxidation of ferrocenemethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). This reaction converts the hydroxymethyl group to an aldehyde group, forming ferrocenecarboxaldehyde .
Industrial Production Methods
Industrial production of ferrocenecarboxaldehyde typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental considerations. The Vilsmeier-Haack reaction is often preferred due to its relatively high yield and straightforward procedure .
Analyse Des Réactions Chimiques
Types of Reactions
Ferrocenecarboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, PCC, MnO2
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Amines, Hydrazines
Major Products
Ferrocenecarboxylic Acid: Formed by oxidation of ferrocenecarboxaldehyde.
Ferrocenemethanol: Formed by reduction of ferrocenecarboxaldehyde.
Imines and Hydrazones: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
Ferrocenecarboxaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which ferrocenecarboxaldehyde exerts its effects is primarily related to its redox properties. The ferrocene core can undergo reversible oxidation and reduction, making it an excellent electron donor or acceptor in various chemical reactions. This redox activity is crucial in applications such as catalysis and the development of redox-active materials .
In biological systems, ferrocenecarboxaldehyde derivatives can generate ROS, which can induce oxidative stress and lead to cell death. This property is exploited in the development of anticancer agents .
Comparaison Avec Des Composés Similaires
Ferrocenecarboxaldehyde can be compared with other ferrocene derivatives such as:
Ferrocenemethanol: Similar to ferrocenecarboxaldehyde but with a hydroxymethyl group instead of an aldehyde group.
Ferrocenecarboxylic Acid: The oxidized form of ferrocenecarboxaldehyde, used in the synthesis of esters and amides.
Vinylferrocene: Contains a vinyl group attached to the ferrocene core, used in the synthesis of ferrocene-based polymers.
Ferrocenecarboxaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis .
Propriétés
Formule moléculaire |
C11H10FeO |
|---|---|
Poids moléculaire |
214.04 g/mol |
InChI |
InChI=1S/C6H5O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5H;1-5H; |
Clé InChI |
UQTCQJVPLIVCAX-UHFFFAOYSA-N |
SMILES canonique |
C1=C[CH]C=C1.C1=CC(=C[CH]1)C=O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053506.png)
![N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12053508.png)


![(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B12053520.png)

![N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B12053526.png)
![(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12053546.png)

![tert-Butyl N-[(2-methylphenyl)methylene]carbamate](/img/structure/B12053559.png)

